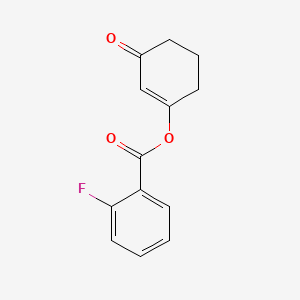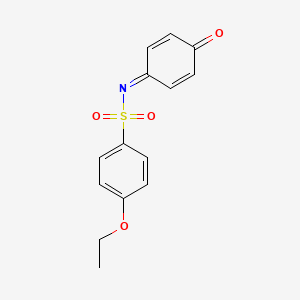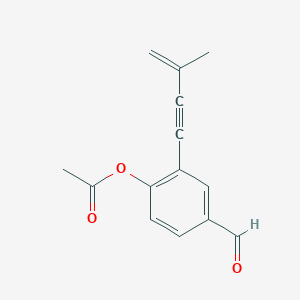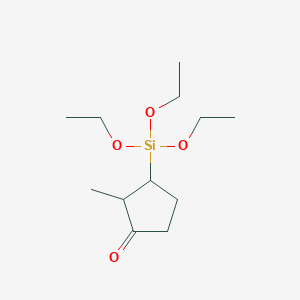
Benzoic acid, 2-fluoro-, 3-oxo-1-cyclohexen-1-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-fluoro-, 3-oxo-1-cyclohexen-1-yl ester is an organic compound with the molecular formula C13H13FO3. This compound is a derivative of benzoic acid and is characterized by the presence of a fluorine atom at the 2-position and a 3-oxo-1-cyclohexen-1-yl ester group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-fluoro-, 3-oxo-1-cyclohexen-1-yl ester typically involves the esterification of 2-fluorobenzoic acid with 3-oxo-1-cyclohexen-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane (DCM) for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-fluoro-, 3-oxo-1-cyclohexen-1-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of palladium or copper catalysts.
Major Products Formed
Oxidation: Formation of 2-fluorobenzoic acid or 3-oxo-1-cyclohexen-1-yl benzoate.
Reduction: Formation of 2-fluorobenzyl alcohol or 3-hydroxy-1-cyclohexen-1-yl benzoate.
Substitution: Formation of various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-fluoro-, 3-oxo-1-cyclohexen-1-yl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-fluoro-, 3-oxo-1-cyclohexen-1-yl ester involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorobenzoic acid: A simpler derivative with similar chemical properties but lacking the ester group.
3-Oxo-1-cyclohexen-1-yl benzoate: A related compound with a different substitution pattern.
2-Chlorobenzoic acid, 3-oxo-1-cyclohexen-1-yl ester: A similar compound with a chlorine atom instead of fluorine.
Uniqueness
Benzoic acid, 2-fluoro-, 3-oxo-1-cyclohexen-1-yl ester is unique due to the presence of both the fluorine atom and the 3-oxo-1-cyclohexen-1-yl ester group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
193410-72-9 |
|---|---|
Fórmula molecular |
C13H11FO3 |
Peso molecular |
234.22 g/mol |
Nombre IUPAC |
(3-oxocyclohexen-1-yl) 2-fluorobenzoate |
InChI |
InChI=1S/C13H11FO3/c14-12-7-2-1-6-11(12)13(16)17-10-5-3-4-9(15)8-10/h1-2,6-8H,3-5H2 |
Clave InChI |
FFYZZUZVHHOCAF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC(=O)C1)OC(=O)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B12557862.png)
![4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine](/img/structure/B12557875.png)

![[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12557896.png)
![1-Octadec-9-enyl-3-[4-[[4-(octadec-9-enylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B12557901.png)

![Bis[(1H-benzimidazol-2-yl)] propanedioate](/img/structure/B12557915.png)





![9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane](/img/structure/B12557952.png)
![6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12557954.png)
